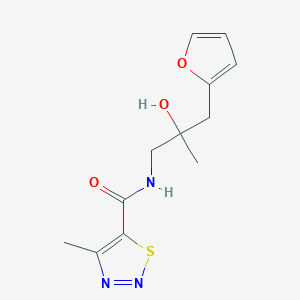
N-(3-(フラン-2-イル)-2-ヒドロキシ-2-メチルプロピル)-4-メチル-1,2,3-チアジアゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15N3O3S and its molecular weight is 281.33. The purity is usually 95%.
BenchChem offers high-quality N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌活性
フラン-2-イル構造を持つ化合物は、その抗菌活性について研究されてきました . 特に、3-アリール-3-(フラン-2-イル)プロペノ酸誘導体は、酵母様真菌であるカンジダ・アルビカンスに対して良好な抗菌活性を示しています .
抗菌活性
フラン誘導体は、その抗菌活性で知られています . それらは、細菌株による感染症の治療に使用されてきました . しかしながら、いくつかの合成されたニトロフラントイン類似体は、黄色ブドウ球菌と腸球菌に対して生物学的に不活性であることがわかりました .
抗真菌活性
前述のように、フラン誘導体は酵母様真菌であるカンジダ・アルビカンスに対して良好な抗菌活性を示しています . これは、抗真菌剤の開発における潜在的な用途を示唆しています。
薬物合成
フラン核は、新薬探索における重要な合成技術です . フラン含有化合物は、幅広い有利な生物学的および薬理学的特性を示し、その結果、さまざまな疾患領域で医薬品として使用されてきました .
有機化学研究
フラン誘導体を製造できる多くの方法と、それらの多くの構造反応があるため、有機化学の分野は幅広い可能性を提供しています .
医薬品化学研究
医薬品化学の分野では、フラン誘導体が特別な地位を獲得しています . 医薬品化学者は、フラン関連医薬品の注目すべき治療効果により、多くの革新的な抗菌剤を生み出すよう促されてきました .
作用機序
Antiviral Activity: Indole derivatives have demonstrated antiviral properties . For instance, certain 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives inhibit influenza A virus . While we don’t have direct evidence for this specific compound, it may similarly interfere with viral replication or entry.
生物活性
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, with the CAS number 1788666-50-1, is a compound belonging to the thiadiazole family. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological potential based on existing research.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O₃S |
| Molecular Weight | 281.33 g/mol |
| CAS Number | 1788666-50-1 |
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. A review highlighted that compounds with a thiadiazole moiety exhibit significant antibacterial activity against various pathogens. For instance, derivatives with substitutions at the thiadiazole ring showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
In a specific study involving related compounds, it was noted that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) ranging from 32 to 42 μg/mL against fungal strains such as Aspergillus niger and Candida albicans, indicating a strong antifungal potential .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of various signaling pathways that lead to cell cycle arrest and increased apoptosis .
For example, a series of thiadiazole derivatives demonstrated cytotoxic effects against human cancer cell lines with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Anti-inflammatory Properties
The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, which play a crucial role in inflammatory diseases. The presence of specific functional groups on the thiadiazole ring enhances this activity, making it a target for drug development aimed at treating inflammatory conditions .
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of various thiadiazole derivatives against Mycobacterium tuberculosis. One derivative showed notable activity against monoresistant strains, suggesting a potential role in tuberculosis treatment .
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain thiadiazole derivatives could significantly reduce cell viability in breast cancer cells (MCF-7) with IC50 values lower than those of conventional treatments .
- Synergistic Effects : Research indicated that combining thiadiazole derivatives with other antimicrobial agents resulted in enhanced efficacy against resistant bacterial strains, suggesting a synergistic mechanism that could be exploited in therapeutic settings .
特性
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-8-10(19-15-14-8)11(16)13-7-12(2,17)6-9-4-3-5-18-9/h3-5,17H,6-7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYLHSPHRICMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC(C)(CC2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














